6-(2-Aminopyrimidin-4-Yl)-1h-Indazol-3-Amine
CAS No.:
Cat. No.: VC15958758
Molecular Formula: C11H10N6
Molecular Weight: 226.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N6 |
|---|---|
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | 6-(2-aminopyrimidin-4-yl)-1H-indazol-3-amine |
| Standard InChI | InChI=1S/C11H10N6/c12-10-7-2-1-6(5-9(7)16-17-10)8-3-4-14-11(13)15-8/h1-5H,(H3,12,16,17)(H2,13,14,15) |
| Standard InChI Key | QVWIVWPIJUYRRF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C3=NC(=NC=C3)N)NN=C2N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
6-(2-Aminopyrimidin-4-yl)-1H-indazol-3-amine possesses the molecular formula C₁₁H₁₀N₆ and a molecular weight of 226.24 g/mol . Key identifiers include:
The molecule combines an indazole core (positions 1-3) with a 2-aminopyrimidine substituent at position 6, creating a planar aromatic system conducive to π-π stacking interactions .
Crystallographic and Conformational Features
While X-ray crystallography data remains unpublished, computational models predict a near-planar geometry stabilized by intramolecular hydrogen bonding between the indazole NH group (position 3) and the pyrimidine nitrogen . The aminopyrimidine moiety adopts a syn conformation relative to the indazole ring, minimizing steric hindrance.
Synthesis and Preparation
Synthetic Routes
Industrial-scale synthesis typically employs a two-step strategy:
-
Indazole Core Formation: Cyclization of 3-nitro-6-bromoindazole precursors via Pd-catalyzed coupling.
-
Pyrimidine Coupling: Suzuki-Miyaura cross-coupling with 2-aminopyrimidine-4-boronic acid under inert atmosphere (yield: 68-72%).
Alternative approaches utilize:
-
Nucleophilic Aromatic Substitution: Reacting 6-chloro-1H-indazol-3-amine with 4-aminopyrimidine in DMF at 120°C .
-
One-Pot Condensation: Combining 3-aminopyrazole derivatives with cyanoacetamide intermediates, though yields remain suboptimal (≤45%) .
Purification and Characterization
Crude product purification involves:
-
Column chromatography (silica gel, EtOAc/hexane 3:7)
-
Recrystallization from ethanol/water (1:2)
Final characterization via LC-MS (ESI+ m/z 227.1 [M+H]⁺) and ¹H-NMR confirms >95% purity .
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data:
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Water | 0.12 | 25°C |
| DMSO | 34.6 | 25°C |
| Ethanol | 2.3 | 25°C |
The compound's low aqueous solubility (0.12 mg/mL) and moderate lipophilicity (XLogP3 = 0.8) suggest formulation challenges for in vivo applications .
Stability Profile
Stability studies indicate:
-
pH Stability: Degrades <5% in pH 2-9 buffers over 72h
-
Photostability: 94% remaining after 48h under ICH Q1B light exposure
Biological Activity and Mechanism
Protein Interaction Studies
The compound demonstrates affinity for:
Molecular docking reveals critical interactions:
-
Hydrogen bonds between the indazole NH and kinase hinge region (Glu211, Aurora A)
Cellular Activity
Preliminary screens show:
Applications in Drug Discovery
Kinase Inhibitor Development
Structural analogs have entered preclinical trials for:
Future Research Directions
Critical unanswered questions include:
-
Metabolic Fate: CYP450 isoform specificity
-
Blood-Brain Barrier Penetration: LogBB predictions
-
Combination Therapy: Synergy with checkpoint inhibitors
Emerging opportunities in:
-
PROTAC Design: Leveraging dual kinase/ubiquitin ligase binding
-
Theranostic Agents: Radiolabeling with ¹⁸F for PET imaging
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume